5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that features both a piperidinone and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with piperidin-2-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole: A simpler compound with similar reactivity.
6-amino-2-piperidinone: Another compound with a piperidinone ring but lacking the pyrazole moiety.
1-ethyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness
5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is unique due to the combination of the piperidinone and pyrazole rings, which confer specific chemical properties and potential biological activities that are not present in simpler analogs.
Biological Activity
5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Molecular Formula : C10H16N4O
Molecular Weight : 208.26 g/mol
CAS Number : 1601078-84-5
The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with piperidin-2-one, often facilitated by bases such as sodium hydride or potassium carbonate under heat to promote the reaction .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors, potentially inhibiting or modulating their activity. This interaction could lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:
Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
This compound | 0.22 - 0.25 μg/mL | Bactericidal |
Other derivatives | 0.22 - 0.25 μg/mL | Bactericidal |
In particular, studies indicated that this compound exhibited effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary research suggests that it may inhibit cancer cell proliferation through various pathways, although more extensive studies are required to confirm these effects and elucidate the underlying mechanisms .
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of pyrazole derivatives:
- Antimicrobial Evaluation : A study assessed multiple pyrazole derivatives, including 5-amino derivatives, revealing that they significantly inhibited biofilm formation and exhibited strong bactericidal effects against clinically relevant strains .
- Pharmacological Studies : Research on related compounds has shown promising results in inhibiting specific cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological activity .
- Comparative Analysis : Compared to simpler pyrazole compounds, this compound displayed unique properties due to its structural complexity, which may contribute to its enhanced biological activities .
Properties
IUPAC Name |
5-amino-6-(2-ethylpyrazol-3-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-14-8(5-6-12-14)10-7(11)3-4-9(15)13-10/h5-7,10H,2-4,11H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGHZVHVSATLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.